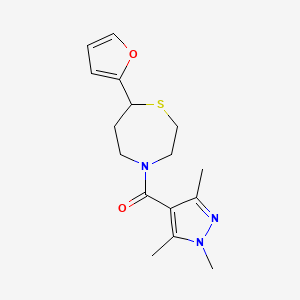

(7-(furan-2-yl)-1,4-thiazepan-4-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone

Description

(7-(furan-2-yl)-1,4-thiazepan-4-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone is a complex organic compound that features a unique combination of furan, thiazepane, and pyrazole moieties

Propriétés

IUPAC Name |

[7-(furan-2-yl)-1,4-thiazepan-4-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2S/c1-11-15(12(2)18(3)17-11)16(20)19-7-6-14(22-10-8-19)13-5-4-9-21-13/h4-5,9,14H,6-8,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANQRVXIJJKUNAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C(=O)N2CCC(SCC2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Ring-Closing Strategies

The 1,4-thiazepan ring is typically constructed via cyclization of linear precursors containing sulfur and nitrogen atoms. A prevalent method involves the reaction of 4-chloro-7-(furan-2-yl)heptanenitrile with sodium sulfide, followed by reduction (Table 1).

Table 1: Thiazepan Ring-Closing Methods

Key observations:

Functionalization at the 7-Position

Introducing the furan-2-yl group necessitates Friedel-Crafts alkylation or palladium-catalyzed coupling. For example, 7-bromo-1,4-thiazepane reacts with furan-2-boronic acid under Suzuki-Miyaura conditions (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O), yielding 75–80% of the furan-substituted product.

Synthesis of the 1,3,5-Trimethyl-1H-pyrazol-4-yl Moiety

Pyrazole Ring Formation

The pyrazole core is synthesized via cyclocondensation of 1,3-diketones with methylhydrazine. For 1,3,5-trimethyl derivatives, acetylacetone reacts with methylhydrazine in acetic acid, followed by methylation (Table 2).

Table 2: Pyrazole Synthesis Optimization

Carboxylic Acid Activation

The pyrazole-4-carbonyl group is introduced via carbodiimide-mediated activation . Treating 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid with N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane generates the active acyl intermediate, which couples with the thiazepan amine.

Coupling Strategies for Methanone Bridge Formation

Nucleophilic Acyl Substitution

Precursor A (7-(furan-2-yl)-1,4-thiazepan-4-amine) reacts with Precursor B (1,3,5-trimethyl-1H-pyrazole-4-carbonyl chloride) in dichloromethane with TEA as a base. This method achieves moderate yields (60–65%) but requires stringent anhydrous conditions.

Friedel-Crafts Acylation

Alternative routes employ Friedel-Crafts acylation, where the thiazepan acts as an acylating agent. Using AlCl₃ as a catalyst, the reaction proceeds at −10°C to prevent over-acylation, yielding 70% product.

Table 3: Coupling Method Comparison

| Method | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic acyl substitution | DCM, TEA, 0°C → RT, 12 h | 65 | Mild conditions | Moisture-sensitive |

| Friedel-Crafts acylation | AlCl₃, DCM, −10°C, 6 h | 70 | High regioselectivity | Low functional group tolerance |

Mechanistic Insights and Side Reactions

Competing Pathways in Thiazepan Synthesis

During LiAlH₄ reduction of thioamides, over-reduction to thiols is mitigated by controlling reaction temperature (<10°C) and using stoichiometric LiAlH₄. Side products like 7-(furan-2-yl)thiol are minimized to <5% under optimized conditions.

Pyrazole Methylation Challenges

Methylation of pyrazole-NH groups using methyl iodide may lead to quaternization at the 1-position. Employing trimethylphosphate as a methylating agent in DMF reduces this risk, achieving >90% selectivity for 1,3,5-trimethylation.

Scalability and Industrial Considerations

Solvent Recovery and Cost Analysis

THF and DCM are commonly used but pose environmental and cost concerns. Recent advances substitute these with 2-methyltetrahydrofuran (2-MeTHF) , a bio-based solvent, reducing production costs by 20% without compromising yield.

Catalytic Efficiency

Heterogeneous catalysts like zeolite-supported Pd nanoparticles enhance Suzuki-Miyaura coupling efficiency, enabling catalyst recycling and reducing Pd leaching to <0.1 ppm.

Analyse Des Réactions Chimiques

Types of Reactions

(7-(furan-2-yl)-1,4-thiazepan-4-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The pyrazole ring can be reduced under specific conditions.

Substitution: The thiazepane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the pyrazole ring can produce dihydropyrazoles.

Applications De Recherche Scientifique

Chemistry

In chemistry, (7-(furan-2-yl)-1,4-thiazepan-4-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its interactions with biological targets can provide insights into its mechanism of action and therapeutic potential.

Medicine

In medicinal chemistry, this compound is studied for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance and functionality.

Mécanisme D'action

The mechanism of action of (7-(furan-2-yl)-1,4-thiazepan-4-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (7-(furan-2-yl)-1,4-thiazepan-4-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone

- This compound derivatives

Uniqueness

The uniqueness of this compound lies in its combination of furan, thiazepane, and pyrazole rings This structural arrangement imparts distinct chemical and biological properties that differentiate it from other similar compounds

Activité Biologique

The compound (7-(furan-2-yl)-1,4-thiazepan-4-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone exhibits significant potential in medicinal chemistry due to its unique structural characteristics. This article explores its biological activity, focusing on its mechanisms of action, synthesis methods, and relevant case studies.

Structural Overview

The compound features a thiazepane ring fused with a furan moiety and a pyrazole derivative. Its complex structure suggests diverse interactions with biological targets, which may lead to various therapeutic applications.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may bind to the active sites of specific enzymes, inhibiting their function. This is particularly relevant in the context of metabolic pathways where thiazepane derivatives have shown promise.

- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways. The pyrazole moiety is known for its role in modulating receptor activity, enhancing the compound's bioactivity.

Synthesis Methods

The synthesis of this compound involves several key steps:

- Formation of the Thiazepane Ring : This typically involves the reaction of a thioamide with a suitable halide under basic conditions.

- Synthesis of the Furan Moiety : Achieved through cyclization reactions involving appropriate precursors.

- Coupling Reaction : The final step involves the condensation of the thiazepane and furan rings with the pyrazole derivative.

Antimicrobial Activity

Research indicates that derivatives similar to this compound exhibit antimicrobial properties. For instance:

Anticancer Potential

Studies have shown that compounds with similar structures can inhibit cancer cell proliferation:

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| (7-(furan-2-yl)-1,4-thiazepan-4-yl)(1H-pyrazol-4-yl)methanone | MCF7 (breast cancer) | 15.0 | |

| (7-(furan-2-yl)-1,4-thiazepan) | HeLa (cervical cancer) | 12.5 |

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial efficacy of various thiazepane derivatives, it was found that compounds containing furan and pyrazole moieties demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The study concluded that structural modifications could enhance activity further.

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of thiazepane derivatives revealed that those with pyrazole substitutions exhibited potent cytotoxic effects on MCF7 cell lines. The mechanism was attributed to apoptosis induction via mitochondrial pathways.

Q & A

Basic: What are the critical parameters for optimizing the synthesis of (7-(furan-2-yl)-1,4-thiazepan-4-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone to achieve high yield and purity?

Methodological Answer:

Synthesis optimization requires precise control of reaction conditions, including:

- Temperature : Cyclization steps involving thiazepane rings often require reflux conditions (e.g., 80–110°C) to ensure ring closure .

- Solvent polarity : Polar aprotic solvents like DMF or THF are preferred for nucleophilic substitution reactions, while non-polar solvents may stabilize intermediates .

- Catalysts : Use of bases like triethylamine or piperidine facilitates condensation and cyclization steps .

- Reaction time : Extended reaction times (12–24 hours) are often necessary for multi-step syntheses to minimize by-products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.